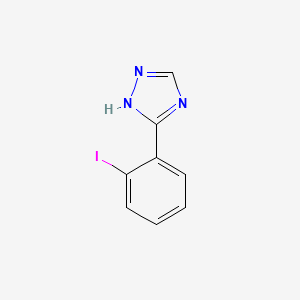

5-(2-iodophenyl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC18323006

Molecular Formula: C8H6IN3

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6IN3 |

|---|---|

| Molecular Weight | 271.06 g/mol |

| IUPAC Name | 5-(2-iodophenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H6IN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

| Standard InChI Key | WKWAYKQEHDSJCZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=NN2)I |

Introduction

Chemical Structure and Physicochemical Properties

5-(2-Iodophenyl)-1H-1,2,4-triazole (molecular formula: C₉H₈IN₃, molecular weight: 285.08 g/mol) belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. The iodine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions with biological targets. The methyl group at the 3-position enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1094483-64-3 |

| IUPAC Name | 3-(2-Iodophenyl)-5-methyl-1H-1,2,4-triazole |

| SMILES | CC1=NC(=NN1)C2=CC=CC=C2I |

| Molecular Weight | 285.08 g/mol |

| XLogP3 | 2.7 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Crystallographic studies of analogous triazoles, such as 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, reveal planar triazole rings with dihedral angles of 74.1° between the triazole and iodophenyl groups, minimizing steric clashes . Similar conformational features are expected in 5-(2-iodophenyl)-1H-1,2,4-triazole, with delocalized π-electrons across the heterocyclic core enhancing stability .

Synthesis and Structural Modification

The synthesis of 5-(2-iodophenyl)-1H-1,2,4-triazole derivatives typically employs condensation reactions or cyclization strategies. Two prominent methods include:

Einhorn–Brunner Reaction

This classical approach involves the reaction of hydrazines with imidates or amidines. For iodophenyl-substituted triazoles, 2-iodobenzaldehyde may serve as a starting material, undergoing condensation with thiosemicarbazide followed by cyclization under acidic conditions .

Pellizzari Reaction

The Pellizzari method utilizes urea derivatives and hydrazines, yielding triazoles via thermal cyclization. Ultrasonic-assisted synthesis has been reported to enhance yields and reduce reaction times for similar triazole derivatives .

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Einhorn–Brunner | 2-Iodobenzaldehyde, thiosemicarbazide | 75–85 | High regioselectivity |

| Pellizzari | Urea derivatives, hydrazine | 60–70 | Broad substrate tolerance |

| Ultrasonic-assisted | Thiourea, hydrazides | 83–95 | Green chemistry compliance |

Recent advancements by Beyzaei et al. demonstrated a one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines under mild conditions, achieving yields up to 95% . Adapting this protocol could streamline the production of 5-(2-iodophenyl)-1H-1,2,4-triazole.

Applications in Drug Development and Coordination Chemistry

Pharmaceutical Applications

1,2,4-Triazoles are bioisosteres for carboxylic acids, improving metabolic stability. The iodophenyl moiety in 5-(2-iodophenyl)-1H-1,2,4-triazole could serve as a radiolabel for imaging or targeted therapy .

Coordination Chemistry

Triazoles act as polydentate ligands, forming complexes with transition metals. The nitrogen atoms and iodine substituent in 5-(2-iodophenyl)-1H-1,2,4-triazole may enable novel metal-organic frameworks (MOFs) with catalytic or sensing properties .

Recent Research and Future Directions

Recent crystallographic analyses of related iodophenyl-triazoles highlight their potential as structural motifs in crystal engineering . Molecular docking studies suggest that 5-(2-iodophenyl)-1H-1,2,4-triazole could bind to the ATP-binding pocket of EGFR tyrosine kinase, warranting further investigation.

Future research should prioritize:

-

In vivo toxicity profiling to assess therapeutic indices.

-

Structure-activity relationship (SAR) studies to optimize substituent effects.

-

Radiolabeling trials leveraging iodine-125 for theranostic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume